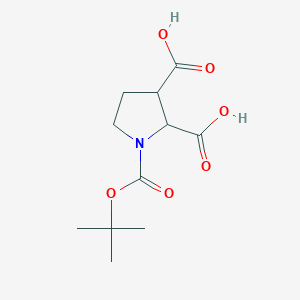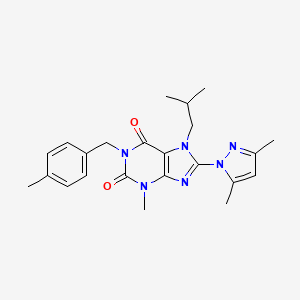
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as DMPTA, is a thiazole-based compound that has gained attention for its potential use in scientific research. DMPTA has shown promise in various applications, including as a fluorescent probe for imaging and as a potential therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
Anticancer Activities
The synthesis and evaluation of thiazole acetamide derivatives have shown promising results in anticancer research. For example, compounds synthesized by reacting imidazole derivatives with thiazol-2-yl acetamide compounds exhibited significant anticancer activity against a variety of human tumor cell lines, particularly melanoma (Duran & Demirayak, 2012). Further, benzothiazole and benzoxazole derivatives synthesized via C-C coupling methodology have displayed notable biological activities, including urease inhibition, which, while primarily aimed at antibacterial applications, could potentially be harnessed in cancer research due to the role of enzymes in tumor growth and metastasis (Gull et al., 2016).
Antimicrobial Activities
Thiazole derivatives have been synthesized with the aim of developing new antimicrobial agents. The incorporation of various substituents has resulted in compounds with significant anti-bacterial and anti-fungal activities. For instance, novel thiazoles synthesized and evaluated against a range of bacterial and fungal strains have shown considerable efficacy, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).
Optoelectronic Properties
Thiazole-based polythiophenes have been explored for their optoelectronic properties, offering potential applications in electronic devices. The synthesis of thiazole-containing monomers and their polymerization have led to materials with interesting optical and electronic characteristics, such as suitable optical band gaps for photovoltaic applications (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-7-15(8-5-13)26-12-19(23)22-20-21-17(11-27-20)16-10-14(24-2)6-9-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFNFGQZBWOADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)


![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)

![8-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2723787.png)

![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)

